An In-depth Technical Guide to Methyleugenol for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyleugenol for Researchers and Drug Development Professionals
Foreword: This guide provides a comprehensive technical overview of Methyleugenol (4-allyl-1,2-dimethoxybenzene), a naturally occurring phenylpropene. Given the initial query for "8-Methyleugenitol" yielded no specific compound, this document focuses on the scientifically established and widely researched compound, Methyleugenol, assuming a likely typographical error in the original topic. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical nature, biological significance, and analytical methodologies, underpinned by field-proven insights and authoritative references.
Part 1: Core Identity and Physicochemical Properties
Methyleugenol, a methyl ether of eugenol, is a phenylpropanoid that plays a significant role in plant biology and has garnered interest for its diverse biological activities.[1][2] It is structurally classified as a 1,2-dimethoxy-4-(2-propenyl)benzene.[3][4]
Chemical Structure and Identifiers
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IUPAC Name: 1,2-dimethoxy-4-prop-2-enylbenzene[3]
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Synonyms: 4-Allylveratrole, Eugenol methyl ether, 4-Allyl-1,2-dimethoxybenzene[1][3][4]
The structural framework of Methyleugenol, featuring a dimethoxybenzene ring with an allyl group, is fundamental to its chemical reactivity and biological interactions. The presence of the allyl chain and the methoxy groups dictates its lipophilicity and potential for metabolic activation.
Diagram 1: Chemical Structure of Methyleugenol
A 2D representation of the Methyleugenol molecule.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Methyleugenol, which are critical for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Physical State | Colorless to pale yellow liquid | [3][4] |
| Odor | Clove-like, spicy, slightly herbal | [3][4] |
| Taste | Bitter, burning | [3] |
| Boiling Point | 254.7 °C at 760 mmHg | [2][3] |
| Melting Point | -4 °C to -2 °C | [2][3][4] |
| Density | ~1.0396 g/cm³ at 20 °C | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [3][4] |
| Vapor Pressure | 0.02 mmHg at 20 °C | [3] |
| Refractive Index | ~1.5340 at 20 °C | [3] |
Part 2: Natural Occurrence and Biosynthesis
Methyleugenol is a widespread natural product found in over 450 plant species across 80 families.[2] It is a significant component of the essential oils of many culinary herbs and spices.
Prominent Natural Sources
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Herbs and Spices: Basil, tarragon, bay leaf, nutmeg, mace, and cloves are primary sources.[4]
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Fruits and Vegetables: Found in lower concentrations in fruits like bananas and grapefruit.[4]
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Essential Oils: Commercially, it is a major constituent of essential oils from plants like Melaleuca bracteata, where it can be as high as 74.8% to 90.46%.[5][6]
Biosynthetic Pathway
Methyleugenol biosynthesis is a branch of the well-characterized phenylpropanoid pathway, originating from the amino acid phenylalanine.[1][6] The pathway involves a series of enzymatic conversions.
Diagram 2: Simplified Biosynthesis of Methyleugenol
A summary of the diverse biological effects of Methyleugenol.
Toxicology and Safety Considerations
It is important to note that Methyleugenol is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). The National Toxicology Program has also stated that it can cause cancer. I[3]n 2018, the U.S. FDA withdrew its authorization for the use of Methyleugenol as a synthetic flavoring agent in food. T[2]hese toxicological findings are a critical consideration in any potential therapeutic development.
Part 5: Synthesis of Methyleugenol
While naturally abundant, chemical synthesis provides a controlled source of Methyleugenol. A common laboratory-scale synthesis involves the methylation of eugenol.
Protocol 3: Synthesis of Methyleugenol from Eugenol
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Deprotonation of Eugenol: Eugenol is dissolved in a suitable solvent (e.g., acetone, ethanol). A base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the eugenolate anion. 2[7]. Methylation: A methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, is added to the reaction mixture. T[7][8]he eugenolate anion acts as a nucleophile, attacking the methyl group of the methylating agent in an Sₙ2 reaction.
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Reaction Monitoring and Work-up: The reaction is typically heated under reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
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Purification: The organic layer is washed to remove unreacted starting materials and byproducts. The solvent is then removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.
Causality in Synthesis: The key to this synthesis is the increased nucleophilicity of the phenoxide ion compared to the neutral hydroxyl group of eugenol. The choice of a strong base ensures complete deprotonation, driving the reaction towards the formation of the eugenolate. The subsequent nucleophilic attack on the electrophilic methylating agent is an efficient way to form the ether linkage.
Conclusion
Methyleugenol is a multifaceted natural product with a well-defined chemical profile and a broad range of biological activities. Its abundance in nature, coupled with straightforward analytical and synthetic methodologies, makes it an accessible compound for research. However, its toxicological profile necessitates careful consideration in any application, particularly in the context of drug development. This guide has provided a comprehensive technical foundation for scientists and researchers to understand and further explore the potential of Methyleugenol.
References
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Methyleugenol | C11H14O2 | CID 7127 - PubChem. National Center for Biotechnology Information. [Link]
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METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information. [Link]
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Tan, K. H., & Nishida, R. (2012). Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination. Journal of Insect Science, 12(1), 56. [Link]
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Verma, R. S., Padalia, R. C., Chauhan, A., & Thul, S. T. (2015). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. ResearchGate. [Link]
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Sastrohamidjojo, H., & Fariyatun, E. (2017). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. IOSR Journal of Applied Chemistry, 10(7), 1-6. [Link]
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Sastrohamidjojo, H., & Fariyatun, E. (2017). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. Semantic Scholar. [Link]
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Methyl eugenol. Wikipedia. [Link]
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Borah, A., Paul, R., Choudhury, D., & Das, S. (2021). Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. PubMed. [Link]
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The biosynthesis pathways of methyleugenol. ResearchGate. [Link]
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Methyleugenol. NIST WebBook. [Link]
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Kuballa, T., Hausmann, N. S., & Lachenmeier, D. W. (2021). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. Foods, 10(3), 648. [Link]
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Wang, Y., et al. (2023). The Role of MbEGS1 and MbEGS2 in Methyleugenol Biosynthesis by Melaleuca bracteata. Plants, 12(1), 126. [Link]
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Al-Malki, J. S., & Al-Ghamdi, S. S. (2023). Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. Molecules, 28(1), 1. [Link]
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Methyleugenol (HMDB0031864). Human Metabolome Database. [Link]
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Kumar, R., Sharma, S., & Sharma, A. (2018). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Asian Journal of Research in Chemistry, 11(4), 833-838. [Link]
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Verma, R. S., Padalia, R. C., Chauhan, A., & Thul, S. T. (2015). Methyl Eugenol, 1,8-Cineole and Nerolidol Rich Essential Oils with their Biological Activities from three Melaleuca Species Growing in Tarai Region of North India. Brazilian Journal of Pharmacognosy, 25(6), 637-642. [Link]
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